molecular formula C10H14N2O6S B12293835 Methimazole thio-b-D-glucuronide

Methimazole thio-b-D-glucuronide

Cat. No.: B12293835
M. Wt: 290.30 g/mol
InChI Key: KENJCTIXBHPRDX-UHFFFAOYSA-N
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Description

Methimazole thio-β-D-glucuronide (CAS 39038-19-2) is a glucuronide conjugate of methimazole, a thionamide-class anti-thyroid drug. This metabolite is formed via glucuronidation, a Phase II metabolic reaction that enhances water solubility for renal excretion . Methimazole itself inhibits thyroid peroxidase, blocking thyroid hormone synthesis, and is clinically used to manage hyperthyroidism . The thio-β-D-glucuronide form is critical for its elimination, with studies indicating that 60–70% of methimazole is excreted in urine over 48 hours, partially as this conjugate . Glentham Life Sciences supplies high-purity (100%) methimazole thio-β-D-glucuronide (product code GC2109) for research, emphasizing its reliability in pharmacokinetic and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methimazole thio-b-D-glucuronide can be synthesized from methimazole through several methods, including click chemistry, fluorination, or glycosylation . The specific reaction conditions for these methods vary, but they generally involve the use of catalysts and specific temperature and pressure conditions to facilitate the desired chemical transformations.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: Methimazole thio-b-D-glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Analytical Chemistry

  • Methimazole thio-beta-D-glucuronide serves as a reference material for identifying and quantifying glucuronide conjugates. Its unique properties allow researchers to study drug metabolism pathways effectively .

2. Biological Studies

  • The compound is utilized in research focused on the metabolism and excretion of methimazole and its derivatives. It helps elucidate the pharmacokinetics of methimazole, including absorption, distribution, metabolism, and excretion .

3. Pharmacokinetic Studies

  • In pharmacokinetic research, methimazole thio-beta-D-glucuronide is essential for understanding how methimazole behaves in biological systems. It aids in assessing the compound's efficacy and safety profile in treating thyroid disorders .

4. Drug Development

  • The compound is involved in developing new therapeutic agents targeting thyroid disorders. Its role as a metabolite provides insights into potential drug interactions and side effects .

Pharmacokinetics

The pharmacokinetic profile of methimazole thio-beta-D-glucuronide includes:

  • Absorption : Rapid absorption post-oral administration with approximately 93% bioavailability.
  • Metabolism : Extensive hepatic metabolism primarily via cytochrome P450 enzymes.
  • Distribution : The volume of distribution is about 20 L, with higher concentrations in the thyroid gland compared to plasma .

Clinical Case Studies

Several case studies have highlighted both the efficacy and potential side effects associated with methimazole and its metabolites:

  • Hepatotoxicity Case : A 54-year-old male developed cholestatic hepatitis after 14 days on methimazole therapy; symptoms resolved upon discontinuation.
  • Agranulocytosis Case : A 51-year-old male experienced agranulocytosis after four weeks on methimazole; his condition improved rapidly following withdrawal.
  • Arthritis Development : A 40-year-old woman developed oligoarthritis shortly after starting treatment for Graves' disease; symptoms resolved within weeks after stopping the medication .
AspectDetails
Mechanism of ActionInhibits thyroid peroxidase (TPO)
Key MetaboliteMethimazole thio-beta-D-glucuronide
PharmacokineticsRapid absorption; extensive hepatic metabolism
Clinical ImplicationsPotential for hepatotoxicity and agranulocytosis
Research ApplicationsUsed in pharmacokinetic studies and drug development

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Glucuronides

Glucuronide conjugates are ubiquitous in drug metabolism, and their structural and functional variations influence pharmacokinetics and applications. Below is a comparative analysis of methimazole thio-β-D-glucuronide with related compounds:

Structural Comparison

Methimazole Thio-β-D-Glucuronide

  • Parent Compound : Methimazole (1-methyl-2-mercaptoimidazole).
  • Linkage Type : Thioether (C–S bond) between the glucuronic acid and methimazole’s sulfhydryl group .
  • Key Feature : The thioether linkage may confer greater resistance to enzymatic hydrolysis compared to ester or ether linkages .

Tizoxanide-d4 Glucuronide

  • Parent Compound : Tizoxanide (antiparasitic agent).
  • Linkage Type: Ester bond via a phenoxy group.
  • Key Feature : Incorporates a deuterated aromatic ring and a nitrothiazole moiety, enhancing metabolic stability for tracer studies .

4-Methylumbelliferyl-β-D-Glucuronide Dihydrate

  • Parent Compound : 4-Methylumbelliferone (fluorescent probe).
  • Linkage Type : β-glycosidic bond.
  • Key Feature : Used as a substrate for β-glucuronidase assays, leveraging fluorescence upon enzymatic cleavage .

Temazepam Glucuronide

  • Parent Compound : Temazepam (benzodiazepine sedative).
  • Linkage Type : Ester bond at the 3-hydroxyl position.
  • Key Feature : Enhances water solubility for renal excretion, typical of benzodiazepine metabolites .

Pharmacokinetic and Functional Comparison

Compound Therapeutic Use Excretion Pathway Half-Life (Parent Drug) Functional Role of Glucuronide
Methimazole Thio-β-D-Glucuronide Anti-thyroid (hyperthyroidism) Renal (60–70% in 48 hrs) 1.5 hrs (methimazole) Inactive metabolite for elimination
Tizoxanide-d4 Glucuronide Antiparasitic (e.g., giardiasis) Biliary/Renal N/A Stable tracer for metabolic studies
4-Methylumbelliferyl-β-D-Glucuronide Diagnostic (enzyme assays) N/A (in vitro use) N/A Substrate for β-glucuronidase detection
Temazepam Glucuronide Sedative (anxiety, insomnia) Renal 8–20 hrs (temazepam) Enhances solubility for excretion

Key Observations:

Linkage Stability : Thioether bonds in methimazole glucuronide may reduce susceptibility to β-glucuronidase activity compared to ester-linked conjugates like temazepam glucuronide .

Excretion Efficiency: Methimazole’s slow excretion (48 hrs) contrasts with propylthiouracil (PTU), another anti-thyroid drug, which is excreted as an inactive glucuronide within 24 hours .

Diagnostic vs. Therapeutic Roles: 4-Methylumbelliferyl glucuronide is exclusively diagnostic, while methimazole and temazepam glucuronides are detoxification metabolites .

Research and Clinical Implications

  • Methimazole Glucuronide in Toxicology : Prolonged exposure to methimazole in amphibian studies disrupted thyroid-dependent development, suggesting its glucuronide form may influence drug persistence in biological systems .
  • Comparative Potency : Methimazole is 10-fold more potent than PTU, partly due to differences in glucuronidation rates and metabolite stability .

Biological Activity

Methimazole thio-β-D-glucuronide is a glucuronide conjugate of methimazole, a thionamide antithyroid agent widely used to treat hyperthyroidism. This compound is significant due to its enhanced solubility and altered pharmacokinetic properties, which may influence its therapeutic efficacy and safety profile. Below is a detailed exploration of its biological activity, including mechanisms of action, pharmacokinetics, and relevant research findings.

Methimazole thio-β-D-glucuronide primarily functions by inhibiting thyroid peroxidase, an enzyme crucial for the synthesis of thyroid hormones. By blocking this enzyme, it effectively reduces the levels of thyroxine (T4) and triiodothyronine (T3) in the bloodstream. The glucuronidation process enhances the solubility of methimazole, facilitating its excretion and potentially modulating its pharmacological effects .

Pharmacokinetics

The pharmacokinetics of methimazole and its glucuronide form have been studied extensively. Methimazole exhibits rapid absorption with an elimination half-life ranging from 2 to 6 hours depending on the patient's thyroid status. The glucuronidated form may alter these kinetics by enhancing solubility and promoting renal excretion .

Key Pharmacokinetic Parameters

ParameterValue
AbsorptionAlmost complete (93%)
Distribution Half-life0.10–0.23 hours
Elimination Half-life2–6 hours
BioavailabilityHigh (93% in fasting persons)

Biological Activity and Case Studies

Research indicates that methimazole thio-β-D-glucuronide retains the biological activities of methimazole while potentially enhancing therapeutic outcomes through improved pharmacokinetics. A study involving children with Graves' disease demonstrated that methimazole combined with selenium resulted in significant reductions in serum levels of thyroid antibodies (TRAb and TPOAb), indicating enhanced immune regulation .

Case Study: Methimazole with Selenium in Graves' Disease

  • Objective : To evaluate the efficacy of methimazole combined with selenium in treating Graves' disease.
  • Method : 103 children were divided into two groups: one receiving traditional methimazole treatment and the other receiving a combination of methimazole and selenium.
  • Results : The combination group showed significantly lower levels of inflammatory markers (IL-6, IL-8) and thyroid antibodies compared to the traditional group, suggesting improved clinical outcomes .

Comparative Analysis with Other Antithyroid Agents

Methimazole thio-β-D-glucuronide can be compared to other antithyroid agents such as propylthiouracil and carbimazole. The following table summarizes their characteristics:

Compound NameMechanismUnique Characteristics
MethimazoleInhibits thyroid peroxidaseMore potent than propylthiouracil
PropylthiouracilInhibits thyroid hormone synthesisDifferent metabolism pathway
CarbimazoleProdrug converting to methimazoleLonger half-life; similar use in hyperthyroidism

Properties

Molecular Formula

C10H14N2O6S

Molecular Weight

290.30 g/mol

IUPAC Name

3,4,5-trihydroxy-6-(1-methylimidazol-2-yl)sulfanyloxane-2-carboxylic acid

InChI

InChI=1S/C10H14N2O6S/c1-12-3-2-11-10(12)19-9-6(15)4(13)5(14)7(18-9)8(16)17/h2-7,9,13-15H,1H3,(H,16,17)

InChI Key

KENJCTIXBHPRDX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SC2C(C(C(C(O2)C(=O)O)O)O)O

Origin of Product

United States

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